1-[4-(Difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride
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Description
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 1-pyrrolines from cyclobutanol derivatives using an aminating reagent (MsONH3OTf) has been developed, which involves C-N bond/C=N bond formation via ring expansion . Another method includes a tandem hydroamination and cyclization reaction of 2-trifluoromethyl-1,3-enynes with primary amines catalyzed by AgNO3, which is an atom-economical protocol for constructing pyrroline derivatives . Additionally, the synthesis of highly substituted dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines, and aldehydes through a cyclization reaction has been reported . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and diverse. For example, a study on a potential antibacterial agent, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, revealed that it crystallizes in the triclinic system with two structurally similar but crystallographically independent molecules in the asymmetric unit . Similarly, two 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and their structures were determined by single-crystal X-ray diffraction, crystallizing in the monoclinic system . These studies provide a basis for understanding the molecular structure of related compounds.
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can lead to various products. For instance, the reaction of N-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride resulted in new cyclization products formed via ring cleavage of the pyrimidine component followed by a 1,2,4-oxadiazole-forming ring closure . This demonstrates the reactivity of the pyrimidine ring and its potential for forming diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the antibacterial agent mentioned earlier was characterized by various spectroscopic methods and its molecular geometry was optimized using density functional theory (DFT) . The compound exhibited good to moderate antibacterial activity against various bacteria. The antitumor activities of two 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives were also evaluated, with one compound showing more potent activity against BCG-823 than 5-fluorouracil (5-FU) . These studies highlight the importance of structural features in determining the biological activities of these compounds.
Scientific Research Applications
Environmental and Health Applications
- PFAS Removal : Amine-containing sorbents, which might include similar compounds, have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. This approach benefits from electrostatic interactions, hydrophobic interactions, and sorbent morphology, indicating potential environmental applications for water treatment technologies (Ateia et al., 2019).
Chemical Synthesis and Catalysis
- Hybrid Catalysts for Pyrimidine Synthesis : Research into hybrid catalysts for synthesizing pyrimidine derivatives, including 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, highlights the importance of organocatalysts, metal catalysts, and green solvents. This area could encompass the development of novel synthetic routes and catalysts for compounds like 1-[4-(Difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine; hydrochloride, offering insights into pharmaceutical and medicinal chemistry applications (Parmar et al., 2023).
Pharmacological and Medicinal Chemistry
- Anti-Inflammatory Properties of Pyrimidine Derivatives : Pyrimidines are noted for a wide range of pharmacological effects, including anti-inflammatory properties. The research focuses on the synthesis and structure-activity relationships (SARs) of pyrimidine derivatives, suggesting potential applications in designing new anti-inflammatory agents (Rashid et al., 2021).
properties
IUPAC Name |
1-[4-(difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3.ClH/c10-7(11)6-2-5-13-8(14-6)9(12)3-1-4-9;/h2,5,7H,1,3-4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZRBDWYHQXHEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=CC(=N2)C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride |
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